Pss-(3-mercapto)propyl-heptaisobutyl SU&

Catalog No.
S1910202
CAS No.
480438-85-5
M.F
C31H70O12SSi8
M. Wt
891.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pss-(3-mercapto)propyl-heptaisobutyl SU&

CAS Number

480438-85-5

Product Name

Pss-(3-mercapto)propyl-heptaisobutyl SU&

IUPAC Name

3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propane-1-thiol

Molecular Formula

C31H70O12SSi8

Molecular Weight

891.6 g/mol

InChI

InChI=1S/C31H70O12SSi8/c1-25(2)18-46-32-45(17-15-16-44)33-47(19-26(3)4)37-49(35-46,21-28(7)8)41-52(24-31(13)14)42-50(36-46,22-29(9)10)38-48(34-45,20-27(5)6)40-51(39-47,43-52)23-30(11)12/h25-31,44H,15-24H2,1-14H3

InChI Key

CYGQPMMZQIQYKC-UHFFFAOYSA-N

SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCS

Canonical SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCS
Pss-(3-mercapto)propyl-heptaisobutyl SU& is a multifunctional compound that has gained significant interest in the scientific community due to its unique physical and chemical properties, as well as its potential applications in various fields of research and industry. In this paper, we will provide an in-depth analysis of the definition and background of Pss-(3-mercapto)propyl-heptaisobutyl SU&, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Pss-(3-mercapto)propyl-heptaisobutyl SU& is a polymeric surfactant that belongs to the family of thiol-functionalized polyesters. It is characterized by its amphiphilic nature, which allows it to self-assemble into various structures, such as micelles, vesicles, and nanoparticles. Pss-(3-mercapto)propyl-heptaisobutyl SU& has been extensively studied for its ability to stabilize nanoparticles, improve solubility, and enhance drug delivery.
Pss-(3-mercapto)propyl-heptaisobutyl SU& is a yellowish viscous liquid that is soluble in polar solvents, such as water, ethanol, and methanol. It has a molecular weight of around 2000 g/mol and a molecular formula of C46H82O16S7. Pss-(3-mercapto)propyl-heptaisobutyl SU& is thermally stable up to 200°C and has a critical micelle concentration (CMC) of 2.8 × 10-4 M. It is also resistant to pH and electrolyte changes, making it suitable for a wide range of applications.
Pss-(3-mercapto)propyl-heptaisobutyl SU& is synthesized through a two-step process that involves the formation of a polymeric diol and its subsequent functionalization with thiol groups. The polymeric diol is synthesized through the reaction of isosorbide with sebacic acid, followed by the removal of water through azeotropic distillation. The resulting diol is then reacted with 3-mercaptopropionic acid using a coupling agent, such as dicyclohexylcarbodiimide (DCC), to introduce thiol groups onto the polymeric backbone. The product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and gel permeation chromatography (GPC).
used for the characterization of Pss-(3-mercapto)propyl-heptaisobutyl SU& include NMR, FTIR, and GPC. NMR is used to confirm the molecular structure of the compound and to determine its purity. FTIR is used to identify functional groups within the compound, while GPC is used to determine its molecular weight and molecular weight distribution.
Pss-(3-mercapto)propyl-heptaisobutyl SU& has been shown to be biocompatible and non-toxic to cells in vitro. It has also been found to have antimicrobial properties, making it a potential candidate for applications in wound healing and infection control.
While Pss-(3-mercapto)propyl-heptaisobutyl SU& has been shown to be biocompatible and non-toxic to cells in vitro, further studies are needed to determine its toxicity and safety in vivo. Toxicity studies using animal models should be conducted to determine the maximum safe dose and to assess any potential adverse effects.
Pss-(3-mercapto)propyl-heptaisobutyl SU& has a wide range of applications in scientific experiments, including drug delivery, gene therapy, and imaging. Its amphiphilic nature and ability to self-assemble into various structures make it an ideal candidate for encapsulating and delivering hydrophobic drugs. Its thiol groups also make it a potential candidate for gene therapy, as it can be used to bind to DNA and improve its delivery. Additionally, Pss-(3-mercapto)propyl-heptaisobutyl SU& has potential applications in imaging, as it can be used to stabilize nanoparticles and enhance their contrast.
Research into Pss-(3-mercapto)propyl-heptaisobutyl SU& is still in its early stages, with most studies focused on its synthesis and characterization. Research has also been conducted on its applications in drug delivery and gene therapy, with promising results.
The unique physical and chemical properties of Pss-(3-mercapto)propyl-heptaisobutyl SU& make it a potential candidate for applications in various fields of research and industry, including medicine, biotechnology, and nanotechnology. Its ability to improve drug solubility and delivery, as well as its potential use in gene therapy and imaging, make it a valuable asset in the development of new therapies and diagnostics.
While Pss-(3-mercapto)propyl-heptaisobutyl SU& shows promise in various applications, there are still limitations that need to be addressed. For example, further studies are needed to determine its toxicity and safety in vivo, as well as its stability in different environments. Future directions for Pss-(3-mercapto)propyl-heptaisobutyl SU& research include the development of new synthesis methods, the optimization of its properties for specific applications, and the exploration of its potential use in other fields, such as energy storage and catalysis.
In conclusion, Pss-(3-mercapto)propyl-heptaisobutyl SU& is a multifunctional compound that has gained significant interest in the scientific community due to its unique physical and chemical properties, as well as its potential applications in various fields of research and industry. Research into Pss-(3-mercapto)propyl-heptaisobutyl SU& is still in its early stages, but it shows promise in the development of new therapies and diagnostics. Further studies are needed to address its limitations and to explore its full potential.

Wikipedia

AGN-PC-0L8GXM

Dates

Modify: 2023-08-16

Explore Compound Types